

Sinococuline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a morphinane alkaloid isolated from plants of the Cocculus genus, has emerged as a compound of significant interest in the fields of virology and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **Sinococuline**. Detailed experimental protocols for its in vitro and in vivo evaluation are presented, alongside a summary of its known mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Chemical Structure and Properties

Sinococuline is a bioactive alkaloid with a complex morphinane scaffold.[1] Its chemical identity is well-characterized, and its physicochemical properties are summarized in the tables below.

Chemical Identification



Identifier	Value
IUPAC Name	(4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl- 2,3,4,4a,7,7a-hexahydro-1H-4,12- methanobenzofuro[3,2-e]isoquinolin-7-ol
CAS Number	109351-36-2
Molecular Formula	C18H23NO5
SMILES String	COC1=C(O)C=C2C3=C(CCN4C3CC(C2=C1)O C4)C(O)C(OC)C

Physicochemical Properties

Property	Value
Molecular Weight	333.38 g/mol
Melting Point	Not reported in the searched literature.
Boiling Point	Not reported in the searched literature.
Solubility	Soluble in DMSO (10 mM)

Pharmacological Properties

Sinococuline has demonstrated potent biological activities, most notably as an anti-dengue agent and a tumor cell growth inhibitor.

Anti-Dengue Activity

Sinococuline exhibits potent inhibitory activity against all four serotypes of the dengue virus (DENV).[2][3] In vitro studies using Vero cells have demonstrated its efficacy in preventing DENV infection.

Table 1: In Vitro Anti-Dengue Activity of Sinococuline



Parameter	Cell Line	DENV Serotype	Value
IC50	Vero	DENV-1	0.2 μg/mL
DENV-2	0.08 μg/mL		
DENV-3	0.17 μg/mL	_	
DENV-4	0.1 μg/mL	_	
CC50	Vero	-	19.72 μg/mL
Selectivity Index (SI)	Vero	DENV-1	98.6
DENV-2	246.5		
DENV-3	116	_	
DENV-4	197.2	<u>-</u>	

 IC_{50} (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC_{50} (50% cytotoxic concentration) is the concentration of a test compound that is required to kill 50% of the cell population.

In vivo studies using AG129 mice, which are deficient in interferon- α/β and -y receptors and are a well-established model for dengue infection, have further confirmed the anti-dengue potential of **Sinococuline**.[4][5]

Table 2: In Vivo Anti-Dengue Efficacy of Sinococuline in AG129 Mice

Animal Model	Dosing Regimen	Outcome
Severely DENV-infected AG129 mice	0.5 - 2.0 mg/kg/day (i.p., twice a day for 5 days)	Decreased morbidity, increased survival, with the 2.0 mg/kg/day dose providing complete survival.

Anti-Tumor Activity



Sinococuline has also been identified as an effective inhibitor of tumor cell growth. While the full spectrum of its anti-cancer activity is still under investigation, it has shown notable efficacy against P388 leukemia cells. Specific IC_{50} values for its anti-tumor activity are not yet widely reported in the available literature.

Mechanism of Action

The therapeutic effects of **Sinococuline** are attributed to its ability to modulate key cellular and viral processes.

Inhibition of Viral Protein Secretion

One of the primary mechanisms of **Sinococuline**'s anti-dengue activity is the inhibition of the secretion of the dengue virus non-structural protein 1 (NS1). NS1 is a key viral virulence factor, and its reduction is associated with decreased viral replication and pathogenesis.

Modulation of Inflammatory Signaling Pathways

Sinococuline has been shown to downregulate inflammatory responses, a critical factor in the severity of dengue fever. Transcriptomic analysis of DENV2-infected Vero cells treated with **Sinococuline** revealed the downregulation of several key inflammatory signaling pathways, including the Tumor Necrosis Factor (TNF) and Nuclear Factor-kappa B (NF- κ B) signaling pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines such as TNF- α and Interleukin-6 (IL-6).

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of **Sinococuline**.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Sinococuline** is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:



- Seed cells (e.g., Vero cells) in a 96-well plate at a predetermined density and incubate overnight.
- Treat the cells with serial dilutions of Sinococuline and incubate for a specified period (e.g., 48 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
- Solubilize the formazan crystals using a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the CC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Anti-Dengue Assay (Flow Cytometry-Based)

The inhibitory effect of **Sinococuline** on DENV infection can be quantified using a flow cytometry-based assay.

Protocol:

- Seed target cells (e.g., Vero cells) in a multi-well plate.
- Pre-incubate DENV with serial dilutions of **Sinococuline** for 1 hour at 37°C.
- Add the virus-compound mixture to the cells and incubate for a defined period (e.g., 24 hours).
- Fix and permeabilize the cells.
- Stain the cells with a fluorescently labeled monoclonal antibody against a DENV antigen (e.g., 4G2).
- Analyze the percentage of infected cells using a flow cytometer.



• Calculate the IC₅₀ value based on the reduction in the percentage of infected cells.

In Vivo Anti-Dengue Efficacy in AG129 Mouse Model

The AG129 mouse model is used to evaluate the in vivo efficacy of anti-dengue compounds.

Protocol:

- Establish severe DENV infection in AG129 mice by intravenously injecting an immune complex of DENV-2 S221 and a pan-DENV cross-reactive monoclonal antibody (e.g., 4G2).
- Administer Sinococuline to the infected mice via a specified route (e.g., intraperitoneal
 injection) at various doses for a defined treatment period (e.g., twice daily for 5 days).
- Monitor the mice for morbidity (e.g., weight loss, ruffled fur) and mortality.
- On a specific day post-infection, collect blood and organs for virological and immunological analysis.
- Quantify viral load in serum and tissues using RT-qPCR.
- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue homogenates using ELISA.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating **Sinococuline**.

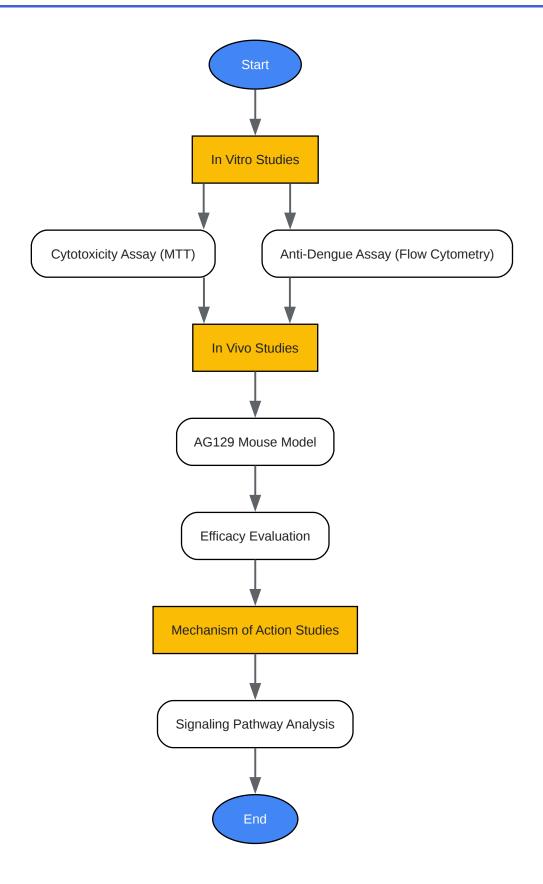




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Caption: Proposed mechanism of **Sinococuline**'s anti-inflammatory action.





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Caption: General experimental workflow for **Sinococuline** evaluation.



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